Pivampicillin

Descripción general

Descripción

Pivampicillin es un éster de pivaloiloximetilo de ampicilina. Es un profármaco diseñado para mejorar la biodisponibilidad oral de la ampicilina debido a su mayor lipofilicidad en comparación con la ampicilina . This compound se utiliza para tratar una variedad de infecciones, incluyendo infecciones del tracto respiratorio, infecciones de oído, nariz y garganta, infecciones ginecológicas e infecciones del tracto urinario .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: Pivampicillin se sintetiza esterificando ampicilina con cloruro de pivaloiloximetilo. La reacción generalmente implica el uso de una base como la trietilamina para neutralizar el ácido clorhídrico formado durante la reacción. La reacción se lleva a cabo en un solvente orgánico como diclorometano a baja temperatura para evitar la degradación del anillo β-lactámico sensible de la ampicilina .

Métodos de producción industrial: La producción industrial de this compound sigue una ruta sintética similar pero a mayor escala. El proceso implica el control cuidadoso de las condiciones de reacción para garantizar un alto rendimiento y pureza del producto. El producto final se purifica típicamente mediante recristalización o cromatografía para eliminar cualquier impureza .

Análisis De Reacciones Químicas

Tipos de reacciones: Pivampicillin sufre hidrólisis para liberar ampicilina, formaldehído y ácido piválico. Esta hidrólisis está catalizada por esterasas no específicas presentes en la mayoría de los tejidos corporales .

Reactivos y condiciones comunes:

Hidrólisis: La hidrólisis de this compound se puede llevar a cabo en condiciones ácidas o básicas.

Oxidación y reducción: this compound en sí no sufre reacciones significativas de oxidación o reducción en condiciones fisiológicas.

Principales productos formados:

Ampicilina: El antibiótico activo que ejerce el efecto terapéutico.

Formaldehído: Un subproducto de la reacción de hidrólisis.

Ácido piválico: Otro subproducto de la reacción de hidrólisis.

Aplicaciones Científicas De Investigación

Clinical Applications

Pivampicillin is primarily indicated for the treatment of various bacterial infections. Its applications include:

- Respiratory Tract Infections : Effective against acute bronchitis, pneumonia, and exacerbations of chronic bronchitis.

- Ear, Nose, and Throat Infections : Used for infections caused by susceptible strains of gram-positive organisms such as streptococci and pneumococci.

- Gynecological Infections : Treats infections caused by non-penicillinase-producing strains.

- Urinary Tract Infections : Particularly useful for uncomplicated gonococcal urethritis and infections caused by E. coli and P. mirabilis .

Pharmacokinetics

This compound exhibits superior absorption characteristics compared to ampicillin:

- Bioavailability : Studies indicate that this compound is absorbed 3 to 3.6 times better than ampicillin when administered in equivalent doses. The peak serum concentrations are significantly higher, with faster absorption rates noted in clinical trials .

- Excretion : Approximately 67-73% of this compound is excreted in urine as ampicillin, compared to 25-29% for ampicillin itself .

- Half-Life : The biological half-life of this compound is around 1 hour, similar to that of ampicillin .

Comparative Effectiveness

Recent studies have compared this compound with other antibiotics:

- A multicenter randomized controlled trial found that this compound was less effective than ciprofloxacin for treating epididymitis in men over 40 years old .

- In cases of pyelonephritis, a study demonstrated that while this compound showed promising results, longer treatment durations (14 days) yielded better clinical cure rates in certain patient subgroups .

Case Studies and Research Findings

Several studies have documented the effectiveness and safety profile of this compound:

- A double-blind study indicated that this compound was well-tolerated with minimal adverse effects reported among participants treated for various infections.

- Another study highlighted its use in pediatric populations where it demonstrated comparable efficacy to standard treatments while improving compliance due to its better absorption profile when taken with food .

Mecanismo De Acción

Pivampicillin es un profármaco que se convierte en ampicilina en el cuerpo. La ampicilina ejerce su acción bactericida inhibiendo la síntesis de mucopéptido de la pared celular bacteriana. Esta inhibición se logra uniéndose a las proteínas de unión a penicilina, que son esenciales para la reticulación de las cadenas de peptidoglicano en la pared celular bacteriana . La interrupción de la síntesis de la pared celular conduce a la lisis celular y la muerte de las bacterias .

Comparación Con Compuestos Similares

Pivampicillin es única entre compuestos similares debido a su mayor biodisponibilidad oral. Otros compuestos similares incluyen:

Ampicilina: El compuesto madre de this compound, que tiene menor biodisponibilidad oral.

Pivmecillinam: Otro profármaco éster de pivaloiloximetilo que se utiliza para tratar infecciones del tracto urinario.

Cefditoren Pivoxil: Un profármaco éster de pivaloiloximetilo de cefditoren, utilizado para tratar infecciones del tracto respiratorio.

This compound destaca por su capacidad de liberar ampicilina de manera más eficiente, lo que conduce a concentraciones más altas del fármaco activo en el torrente sanguíneo .

Actividad Biológica

Pivampicillin (PIVA) is an acyloxymethyl ester of ampicillin, designed to enhance the oral bioavailability of its active metabolite, ampicillin. This compound exhibits significant biological activity, primarily through its conversion to ampicillin in the body, which is crucial for its therapeutic efficacy against various bacterial infections. This article explores the biological activity of this compound, including its pharmacokinetics, intracellular effects, and clinical applications.

Pharmacokinetics of this compound

This compound is characterized by improved absorption compared to ampicillin. A study involving ten healthy volunteers demonstrated that this compound's absorption was 3.0 to 3.6 times higher than that of ampicillin and 1.2 to 1.5 times higher than amoxicillin when administered under controlled conditions . The half-life of this compound is approximately 58.4 minutes, similar to that of its counterparts .

| Antibiotic | Mean Half-Life (minutes) | Absorption Ratio |

|---|---|---|

| This compound | 58.4 | 3.0 - 3.6 (vs. Ampicillin) |

| Ampicillin | 60.9 | 1.0 |

| Amoxicillin | 62.2 | 1.2 - 1.5 (vs. This compound) |

The biological activity of this compound is largely attributed to its conversion into ampicillin, which acts by inhibiting cell wall mucopeptide biosynthesis in bacteria . This mechanism is effective against a range of Gram-positive and some Gram-negative bacteria.

Cellular Accumulation Studies

Research indicates that this compound enhances the intracellular accumulation of ampicillin within macrophages infected with Listeria monocytogenes. In a study using J774 macrophages, this compound was shown to promote a four- to twenty-five-fold increase in cellular concentrations of ampicillin compared to direct administration of ampicillin or its phthalimidomethyl ester (PIMA) . This increased accumulation correlates with enhanced antibacterial activity against intracellular pathogens.

Case Studies and Clinical Applications

This compound has been extensively studied for its clinical effectiveness in treating various infections:

- Gonorrhea Treatment : In clinical trials for gonorrhea, this compound achieved a bacteriological cure rate of 92.5%, demonstrating its efficacy in treating this infection .

- Pregnancy Safety : A follow-up study assessing birth outcomes among women using this compound during pregnancy found no increased risk of congenital malformations or adverse pregnancy outcomes, suggesting it is safe for use during this period .

Propiedades

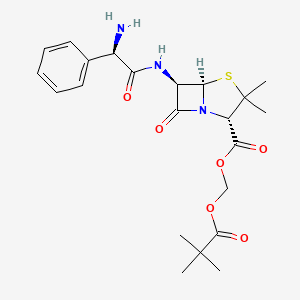

IUPAC Name |

2,2-dimethylpropanoyloxymethyl (2S,5R,6R)-6-[[(2R)-2-amino-2-phenylacetyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H29N3O6S/c1-21(2,3)20(29)31-11-30-19(28)15-22(4,5)32-18-14(17(27)25(15)18)24-16(26)13(23)12-9-7-6-8-10-12/h6-10,13-15,18H,11,23H2,1-5H3,(H,24,26)/t13-,14-,15+,18-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZEMIJUDPLILVNQ-ZXFNITATSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C(N2C(S1)C(C2=O)NC(=O)C(C3=CC=CC=C3)N)C(=O)OCOC(=O)C(C)(C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1([C@@H](N2[C@H](S1)[C@@H](C2=O)NC(=O)[C@@H](C3=CC=CC=C3)N)C(=O)OCOC(=O)C(C)(C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H29N3O6S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

26309-95-5 (mono-hydrochloride) | |

| Record name | Pivampicillin [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033817208 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID1045459 | |

| Record name | Pivampicillin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1045459 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

463.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Pivampicillin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015542 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

3.54e-02 g/L | |

| Record name | Pivampicillin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015542 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Mechanism of Action |

Ampicillin (the active metabolite of pivampicillin) has a bactericidal action resulting from inhibition of cell wall mucopeptide biosynthesis. | |

| Record name | Pivampicillin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01604 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

33817-20-8 | |

| Record name | Pivampicillin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=33817-20-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pivampicillin [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033817208 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pivampicillin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01604 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Pivampicillin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1045459 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Pivampicillin | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.046.975 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PIVAMPICILLIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0HLM346LL7 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Pivampicillin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015542 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is Pivampicillin and what is its mechanism of action?

A1: this compound is an oral prodrug of ampicillin, a β-lactam antibiotic. [] [] It exerts its antibacterial action by inhibiting bacterial cell wall synthesis. [] Specifically, ampicillin, the active metabolite of this compound, inhibits the transpeptidation reaction catalyzed by penicillin-binding proteins (PBPs). [] This disrupts the formation of peptidoglycan cross-links, ultimately leading to bacterial cell lysis and death.

Q2: How is this compound absorbed and metabolized in the body?

A2: this compound is rapidly hydrolyzed to ampicillin by esterases in the intestinal mucosa after oral administration. [] [] This results in higher serum concentrations of ampicillin compared to direct administration of ampicillin. [] [] The presence of food can delay the absorption of this compound. [] Ampicillin is then distributed widely throughout the body and excreted primarily in the urine. []

Q3: How does the bioavailability of this compound compare to Ampicillin?

A3: this compound demonstrates superior oral bioavailability compared to ampicillin trihydrate. [] [] Studies in horses have shown that the bioavailability of this compound administered orally is significantly higher than that of ampicillin trihydrate. [] [] Similarly, in humans, this compound exhibits higher peak serum concentrations and greater urinary excretion of ampicillin compared to equivalent doses of ampicillin. []

Q4: What types of infections is this compound used to treat?

A4: this compound has been investigated for the treatment of various bacterial infections, including respiratory tract infections such as acute exacerbations of chronic bronchitis and pneumonia, [] [] urinary tract infections, [] sinusitis, [] and otitis media. []

Q5: What are the advantages of using this compound over Ampicillin?

A5: The primary advantage of this compound over ampicillin lies in its improved oral bioavailability. This translates to higher serum concentrations of ampicillin, potentially leading to greater clinical efficacy. [] [] Additionally, the twice-daily dosing regimen of this compound is more practical and may improve patient compliance compared to the more frequent dosing required with ampicillin. []

Q6: Are there any differences in the efficacy of this compound and Amoxicillin?

A6: While both are β-lactam antibiotics, studies comparing this compound and amoxicillin show mixed results. Some clinical trials suggest comparable efficacy, [] while others indicate that this compound may be more effective in specific cases like acute bronchitis. [] The choice between the two antibiotics might depend on the specific infection being treated and individual patient factors.

Q7: What is the role of Probenecid when used in conjunction with this compound?

A7: Probenecid can be co-administered with this compound to enhance its effectiveness. [] Probenecid competes with ampicillin for renal tubular secretion, thereby increasing the serum half-life and concentration of ampicillin. [] This combination has been studied in the treatment of gonorrhea. []

Q8: Does the administration of this compound with food impact its absorption?

A8: While this compound is recommended to be taken with meals to minimize gastrointestinal irritation, food intake has been shown to delay and reduce its absorption. [] This effect is observed as lower peak serum levels of ampicillin compared to administration in a fasted state. []

Q9: Are there any known resistance mechanisms to this compound?

A9: As a β-lactam antibiotic, this compound is susceptible to bacterial resistance mechanisms, primarily the production of β-lactamases. [] These enzymes hydrolyze the β-lactam ring of this compound and ampicillin, rendering them ineffective. [] The emergence of β-lactamase-producing strains, particularly in respiratory tract infections, poses a challenge to the efficacy of this compound. []

Q10: What is the significance of the esterase activity in the intestinal mucosa for this compound's action?

A10: The presence of high esterase activity in the intestinal mucosa is crucial for the rapid hydrolysis of this compound to its active form, ampicillin. [] Studies have shown that this compound is absorbed as an intact ester and subsequently hydrolyzed within the intestinal tissue. [] This efficient conversion contributes to the superior bioavailability of this compound compared to ampicillin. []

Q11: Have there been any studies investigating the long-term effects of this compound use?

A11: One long-term effect associated with this compound use is carnitine deficiency. [] The pivalic acid side group of this compound can interfere with carnitine metabolism, leading to decreased plasma carnitine levels. [] This deficiency can manifest as skeletal muscle myopathy and may require carnitine supplementation. []

Q12: What is the significance of studying the penetration of this compound into specific tissues like bronchial secretions?

A12: Understanding the ability of this compound to penetrate specific tissues is crucial for determining its effectiveness in treating infections at those sites. [] Studies have investigated the concentration of ampicillin in bronchial secretions after this compound administration to assess its efficacy against respiratory tract infections. []

Q13: Are there any documented cases of drug interactions with this compound?

A13: While not explicitly mentioned in the provided research papers, this compound, as a prodrug of ampicillin, is likely to share similar drug interactions as ampicillin. It is essential to consult relevant pharmaceutical resources for comprehensive information on potential drug interactions before prescribing or administering this compound.

Q14: Are there any alternative antibiotics that can be considered for the same indications as this compound?

A14: Yes, several alternative antibiotics can be considered for the same indications as this compound. These include:

- Amoxicillin: Another β-lactam antibiotic with similar spectrum of activity and good oral bioavailability. []

- Co-trimoxazole: A combination of sulfamethoxazole and trimethoprim, effective against a wide range of bacteria. [] []

- Erythromycin: A macrolide antibiotic, primarily used for infections caused by Gram-positive bacteria. []

- Ciprofloxacin: A fluoroquinolone antibiotic with broad-spectrum activity. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.